
9-Methyl-9,10-dihydroacridine
Vue d'ensemble
Description
“9-Methyl-9,10-dihydroacridine”, also known as “10-Methyl-9,10-dihydroacridine” or “9,9-Dimethyl-9,10-dihydroacridine”, is a chemical compound with the molecular formula C14H13N . It is an organic heterocyclic compound .
Synthesis Analysis
The synthesis of 9-Methyl-9,10-dihydroacridine involves several steps. One method involves the Buchwald–Hartwig coupling reactions of brominated pyridazine with phenoxazine or 9,9-dimethyl-9,10-dihydroacridine . Another method involves the photolysis of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine or its 9-methoxy derivative .
Molecular Structure Analysis
The molecular structure of 9-Methyl-9,10-dihydroacridine consists of a planar aromatic system with a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .
Chemical Reactions Analysis
9-Methyl-9,10-dihydroacridine undergoes various chemical reactions. For instance, it reacts with 9-fluorenylidenemalononitrile in deaerated acetonitrile under irradiation to give a coupling product . It also undergoes rapid electron transfer to strong oxidizing reagents, producing dihydroacridine radical cations .
Applications De Recherche Scientifique
Photoredox Catalysis
9-Methyl-9,10-dihydroacridine has been explored for its potential in photoredox catalysis, a field significant in organic synthesis. For example, Zhou et al. (2017) describe its use as a metal-free photoredox catalyst for synthesizing quinoline derivatives through a cascade annulation reaction, promoting this under UV light at room temperature. This demonstrates its utility in facilitating complex organic reactions efficiently and sustainably (Zhou et al., 2017).
Chemical Reaction Studies
The reactivity of 9-Methyl-9,10-dihydroacridine has been studied extensively in various chemical reactions. Fukuzumi et al. (2000) explored its reactivity with hydride acceptors, noting significant variations based on substituents, which indicates its versatility in different chemical contexts (Fukuzumi et al., 2000). Additionally, Zhou et al. (2012) investigated the solvent effects on C-O bond cleavage, highlighting its potential in specific chemical environments (Zhou et al., 2012).
Electron-Transfer Oxidation Studies
The electron-transfer oxidation properties of 9-Methyl-9,10-dihydroacridine have been a subject of research, with studies like those by Fukuzumi et al. (1993) revealing insights into the cleavage of C-H and C-C bonds in radical cations of the compound (Fukuzumi et al., 1993). This research is crucial for understanding its behavior in oxidative processes.
Photolytic Studies
The compound's behavior under photolytic conditions has also been examined. Ackmann and Fréchet (1996) studied the photolysis of its derivatives, observing heterolytic cleavage of C–O bonds, which is valuable for understanding its reactivity under light irradiation (Ackmann & Fréchet, 1996).
Synthesis Applications
Furthermore, 9-Methyl-9,10-dihydroacridine is used in the synthesis of various chemical compounds. For instance, Wang et al. (2021) presented a modular synthesis method for 9,10-dihydroacridines, a key scaffold in OLEDs, demonstrating its importance in material science (Wang et al., 2021).
Mécanisme D'action
The mechanism of action of 9-Methyl-9,10-dihydroacridine is primarily due to its interaction with DNA. It intercalates into double-stranded DNA, which is driven by charge transfer and π-stacking interactions . This intercalation disrupts the helical structure of the DNA, leading to various biological effects .
Safety and Hazards
Orientations Futures
Future research on 9-Methyl-9,10-dihydroacridine could focus on its potential applications in various fields. For instance, it has been suggested that 9-Methyl-9,10-dihydroacridine derivatives could be used as effective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . Further development of effective methods for finding and optimizing 9-Methyl-9,10-dihydroacridine derivatives for localizing at disease sites is required .
Propriétés
IUPAC Name |
9-methyl-9,10-dihydroacridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-10,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBQDIFAHYIUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2NC3=CC=CC=C13 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572005 | |
| Record name | 9-Methyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9,10-dihydroacridine | |
CAS RN |
4217-52-1 | |
| Record name | 9-Methyl-9,10-dihydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




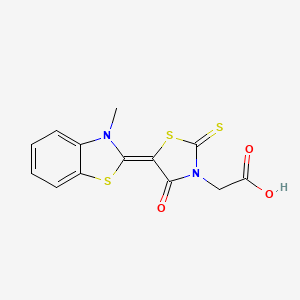
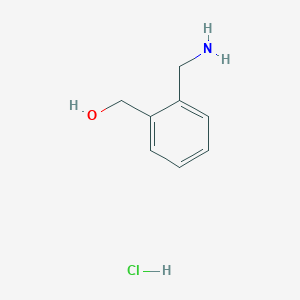
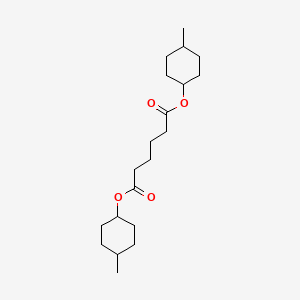
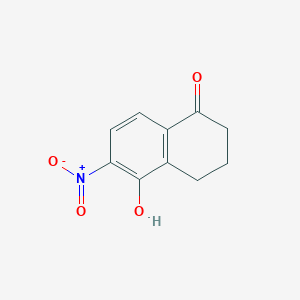
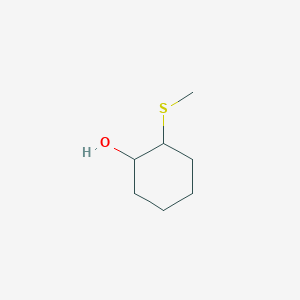

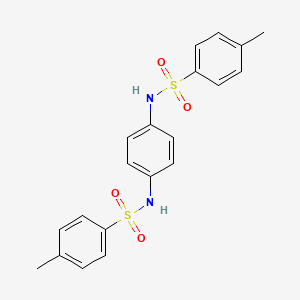
![1-Propanamine, N,N-dimethyl-3-[4-(3-phenyl-5-isoxazolyl)phenoxy]-](/img/structure/B3052457.png)
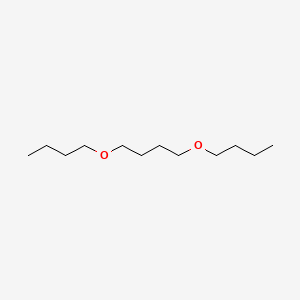
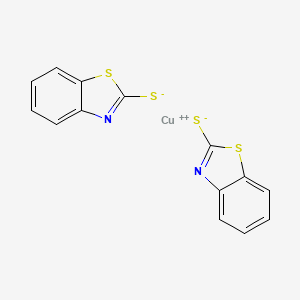

![2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol](/img/structure/B3052463.png)
![(2-Methoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B3052465.png)